Bz-D-Arg-pNA HCl
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Overview
Description
Bz-D-Arg-pNA HCl is a chemical compound used in scientific research.
Mechanism of Action
Target of Action
The primary target of Bz-D-Arg-pNA HCl is trypsin , a serine protease found in the digestive system . It also interacts with other enzymes such as papain, acrosin, and plasmin .
Mode of Action
This compound acts as a competitive inhibitor of trypsin . This means it competes with the natural substrates of trypsin for the active site of the enzyme, thereby reducing the rate of reaction . It is also cleaved by the bacterial enzyme benzoyl-D-arginine arylamidase .
Biochemical Pathways
The inhibition of trypsin by this compound affects the proteolytic pathways in the body, particularly those involved in digestion . By inhibiting trypsin, it can potentially affect the breakdown of proteins into amino acids. The exact biochemical pathways and their downstream effects are complex and may vary depending on the specific context and conditions .
Result of Action
The primary result of this compound’s action is the inhibition of trypsin activity , which can affect various biological processes, particularly those involving protein digestion . The specific molecular and cellular effects would depend on the context and the specific biological system in which the compound is acting .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s effectiveness might be affected by factors such as pH and temperature, which can influence enzyme activity and stability . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of amides, such as Bz-D-Arg-pNA HCl, is extremely important given the ubiquitous presence of this motif in biological systems and the pharmaceutical industry . Greener routes to this motif have long been a vital research goal . The preparation of this compound typically involves the reaction of appropriate amines and carboxylic acids under specific conditions to form the amide bond.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of electrosynthesis has been highlighted as a promising method for the preparation of amides, offering more sustainable and efficient routes .
Chemical Reactions Analysis
Types of Reactions
Bz-D-Arg-pNA HCl can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine.
Reduction: The amide bond can be hydrolyzed under acidic or basic conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while hydrolysis of the amide bond would yield the corresponding carboxylic acid and amine.
Scientific Research Applications
. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be studied for its potential therapeutic effects or as a tool for understanding biological processes. In industry, it can be used in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- N-[(2S)-5-(Diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]benzamide;hydrochloride
- N-[(2R)-5-[(Diaminomethylidene)amino]-1-oxo-1-(2,3,4,5-tetrahydro-1H-2-benzazepin-2-yl)pentan-2-yl]-2,2-diphenylacetamide
Uniqueness
Bz-D-Arg-pNA HCl is unique due to its specific structure, which includes a nitroanilino group and a diaminomethylideneamino group. These functional groups contribute to its distinct chemical and biological properties, setting it apart from similar compounds.
Properties
IUPAC Name |
N-[(2R)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]benzamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O4.ClH/c20-19(21)22-12-4-7-16(24-17(26)13-5-2-1-3-6-13)18(27)23-14-8-10-15(11-9-14)25(28)29;/h1-3,5-6,8-11,16H,4,7,12H2,(H,23,27)(H,24,26)(H4,20,21,22);1H/t16-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEOKFPFLXFNAON-PKLMIRHRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N[C@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN6O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.